2-Fluoro-6-methoxy-4-methylbenzaldehyde
Overview
Description
2-Fluoro-6-methoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzaldehyde core. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-4-methylbenzaldehyde can be achieved through several methods. One common route involves the reaction of 3-fluoro-5-methylphenol with methoxyacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: 2-Fluoro-6-methoxy-4-methylbenzoic acid
Reduction: 2-Fluoro-6-methoxy-4-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methoxy-4-methylbenzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and fragrances
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzaldehyde: Lacks the methyl group present in 2-Fluoro-6-methoxy-4-methylbenzaldehyde.
2-Fluoro-6-methylbenzaldehyde: Lacks the methoxy group present in this compound.
2,6-Difluoro-4-methoxybenzaldehyde: Contains an additional fluorine atom compared to this compound.
Uniqueness: this compound is unique due to the specific combination of functional groups (fluorine, methoxy, and methyl) attached to the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPWMRJQBISSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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